5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride
Description
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride is a bicyclic heteroaromatic compound featuring a fused cyclopentane-thiophene ring system. The carbonyl chloride group at the 2-position renders it highly reactive, making it a critical intermediate in medicinal chemistry for synthesizing amides, esters, and sulfonamides. Its synthesis often involves reactions with amines (e.g., piperazine) or sulfonyl chlorides under mild conditions, as demonstrated in the preparation of kinase inhibitors and antiproliferative agents .
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSZEHNJRQELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597946 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142329-25-7 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Use of Oxalyl Chloride
Oxalyl chloride ((COCl)₂) offers a milder alternative to SOCl₂, particularly for acid-sensitive substrates. The reaction is typically conducted at 0–5°C in anhydrous DCM, with triethylamine (Et₃N) as a base to scavenge HCl.
Critical Analysis of Methodologies
Gewald Reaction Optimization
The Gewald reaction’s efficiency hinges on the base and solvent system. Morpholine outperforms N,N-diethylamine in yield (80% vs. 70%) due to its superior nucleophilicity and ability to stabilize intermediates.
Chlorination Efficiency
Thionyl chloride provides higher yields (90%) compared to oxalyl chloride (85%) but requires rigorous moisture control. The inclusion of DMF as a catalyst accelerates the reaction by generating the reactive chloroformiminium intermediate.
Data Tables
Table 1: Gewald Reaction Conditions and Outcomes
Table 2: Chlorination Agents and Performance
| Agent | Yield | Purity | Conditions |
|---|---|---|---|
| SOCl₂ | 90% | >95% | Reflux, 6 hours |
| (COCl)₂ | 85% | 92% | 0–5°C, 8 hours |
Challenges and Recommendations
-
Moisture Sensitivity : Acyl chlorides are highly moisture-sensitive. All reactions must be conducted under anhydrous conditions with inert gas purging.
-
Byproduct Management : Residual HCl from chlorination can protonate intermediates, necessitating the use of scavengers like Et₃N.
-
Scale-Up Considerations : Continuous distillation of SOCl₂ improves yields in industrial settings but requires corrosion-resistant equipment.
Future research should explore enzymatic hydrolysis of nitriles and greener chlorination agents to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid or its derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild to moderate temperatures.
Major Products:
Substitution Reactions: Formation of amides, esters, or thioesters depending on the nucleophile used.
Reduction Reactions: Formation of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, including:
- Substitution Reactions : The carbonyl chloride group can be substituted with various nucleophiles, leading to the formation of esters and amides.
- Reduction Reactions : The compound can be reduced to yield alcohols or other functional groups, enhancing its utility in synthetic pathways.
Table 1: Common Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Substitution | Nucleophiles (e.g., amines, alcohols) | Esters, amides |
| Reduction | LiAlH4, NaBH4 | Alcohols |
| Friedel-Crafts | Aroyl halides with Lewis acid catalyst | Aroyl derivatives |
Medicinal Chemistry
Pharmacological Potential
Research indicates that derivatives of this compound exhibit promising biological activities. Notably, compounds derived from this structure have been studied for their analgesic and anti-inflammatory properties.
Case Study: Analgesic Activity
A study evaluated the analgesic effects of various derivatives in animal models. The results demonstrated that certain compounds derived from this compound significantly raised pain thresholds compared to control substances like indomethacin.
Table 2: Analgesic Activity of Derivatives
| Compound | ED50 (mg/kg) | Comparison with Indomethacin (mg/kg) |
|---|---|---|
| 5,6-Dihydro-4H-cyclopenta[b]thiophene | 25 | 20 |
| Indomethacin | 20 | Baseline |
Material Science
Applications in Advanced Materials
The structural characteristics of this compound make it suitable for use in the development of advanced materials such as liquid crystals and polymers. Its thiophene ring contributes to electronic properties that are beneficial in optoelectronic applications.
Case Study: Liquid Crystal Displays (LCDs)
Research has shown that incorporating this compound into polymer matrices can enhance the performance of liquid crystal displays by improving response times and thermal stability.
Table 3: Performance Metrics in LCD Applications
| Parameter | Control Polymer | Polymer with 5,6-Dihydro Compound |
|---|---|---|
| Response Time (ms) | 30 | 25 |
| Thermal Stability (°C) | 80 | 95 |
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride and its derivatives often involves interaction with biological targets such as enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific derivative and its application. For instance, antimicrobial derivatives may inhibit bacterial cell wall synthesis or disrupt membrane integrity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl Chloride
- Structure : Differs by a seven-membered cycloheptane ring fused to thiophene.
- This may slow nucleophilic substitution reactions.
- Applications : Less commonly reported in drug synthesis, possibly due to reduced reactivity or solubility issues .
Thiophene-2-carbonyl Chloride
- Structure : A simple thiophene derivative without fused rings.
- Reactivity : Higher electron density at the carbonyl due to the absence of a fused cyclopentane ring, leading to faster reactions with nucleophiles.
- Applications : Widely used in esterification (e.g., podophyllotoxin derivatives) but lacks the steric and electronic modulation offered by bicyclic systems .
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) Acetamide Derivatives
Physicochemical Properties
Biological Activity
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride (CAS No. 142329-25-7) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₇ClOS
- Molecular Weight : 186.66 g/mol
- Physical State : Solid at room temperature
Synthesis
The compound is synthesized through the chlorination of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid using chlorinating agents such as thionyl chloride or oxalyl chloride under reflux conditions. This synthesis allows for the introduction of the reactive carbonyl chloride group, which facilitates further chemical modifications and biological testing .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Notably, some derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings due to its resistance to conventional antibiotics .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Activity Against MRSA | Reference |
|---|---|---|
| 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid | Yes | |
| This compound | Yes |
The mechanism through which these compounds exert their antimicrobial effects typically involves:
- Inhibition of Cell Wall Synthesis : By disrupting the synthesis of peptidoglycan in bacterial cell walls.
- Membrane Disruption : Causing leakage of cellular contents and eventual cell death .
Study on Antifungal Activity
A study explored the antifungal properties of thiophene derivatives, including those related to 5,6-dihydro-4H-cyclopenta[b]thiophene compounds. Results indicated that these compounds could effectively inhibit various fungal strains, suggesting a broad spectrum of antifungal activity .
Research on Selective Deubiquitinase Inhibitors
In a related study focusing on selective deubiquitinase inhibitors, researchers evaluated the biological activity of several thiophene-based compounds, including derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene. Some compounds showed promising results in inhibiting specific deubiquitinases involved in cancer progression, highlighting their potential therapeutic applications .
Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid | Antimicrobial | Non-chlorinated variant |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene | Antifungal | More complex structure |
| 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde | Moderate antibacterial | Aldehyde functional group |
Q & A
Q. What are standard synthetic routes for preparing 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride?
The compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. For example, analogous procedures involve reacting cyclopenta[b]thiophene derivatives with acyl chlorides in dichloromethane (DCM) using triethylamine (TEA) as a base. Purification is achieved via column chromatography (e.g., 20:80 ethyl acetate/hexane) and confirmed by thin-layer chromatography (TLC, Rf = 0.3) . Yield optimization often requires stoichiometric adjustments (e.g., 1.2 equiv of sulfonyl chloride) and extended reaction times (12 hours) .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on cyclopentane and thiophene ring protons (e.g., δ 2.25–2.80 ppm for cyclopentane CH₂ groups) and carbonyl carbons (δ ~160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₇H₅ClOS has a theoretical MW of 172.63) .
- TLC : Monitor reaction progress using Rf values .
Q. How should researchers handle stability issues during storage?
Store the compound sealed under dry conditions at 2–8°C to prevent hydrolysis of the reactive carbonyl chloride group. Use inert atmospheres (e.g., N₂) for long-term storage .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives of this compound?
Optimize reaction parameters systematically:
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reactivity .
- Temperature : Room temperature (23°C) minimizes side reactions in sensitive acylations .
- Workup : Neutralize excess acid with saturated NaHCO₃ and wash with brine to isolate products .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
- Comparative NMR Analysis : Cross-reference chemical shifts with published analogs (e.g., δ 12.10 ppm for NH in cyclopenta[b]thiophene carboxamides) .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference .
- HRMS Validation : Confirm molecular formulas when unexpected adducts or impurities arise .
Q. How to design experiments evaluating the compound’s reactivity in nucleophilic substitutions?
- Kinetic Studies : Vary nucleophile concentration (e.g., piperazine) and monitor reaction progress via TLC .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydrolysis products like carboxylic acids) .
Q. What methodologies assess the compound’s potential in bioactive molecule design?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., substituting the chloride with amines or sulfonamides) and test biological activity .
- Computational Modeling : Predict binding affinities using DFT calculations for the carbonyl chloride’s electrophilicity .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points or spectral data?
- Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., identical drying agents, solvent batches) .
- Multi-Lab Validation : Collaborate to cross-verify data (e.g., NMR assignments) using standardized protocols .
Q. What steps confirm the absence of regioisomeric byproducts in synthesis?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from cyclopentane and thiophene moieties .
- HPLC Purity Analysis : Use reverse-phase columns to separate isomers .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
